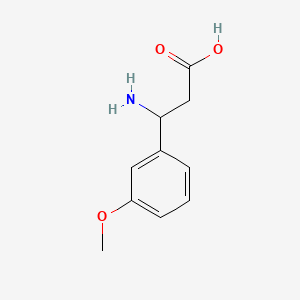

3-Amino-3-(3-methoxyphenyl)propanoic acid

Description

Overview of β-Amino Acid Structural Classes and Nomenclature

Amino acids are organic compounds that contain both amino and carboxylic acid functional groups. wikipedia.org They are classified based on the location of the amino group relative to the carboxyl group. In α-amino acids, the amino group is attached to the α-carbon, the first carbon adjacent to the carboxyl group. In β-amino acids, the amino group is bonded to the β-carbon, which is two atoms away from the carboxylate group. wikipedia.org

This structural variance allows for greater complexity. While α-amino acids have two sites for substitution (at the α-carbon), β-amino acids have four potential sites, including chiral centers, leading to a wider array of possible structures. wikipedia.org The nomenclature for β-amino acids reflects the position of the substituent side chain (R group).

β²-amino acids have the substituent on the α-carbon (next to the carbonyl group). wikipedia.org

β³-amino acids have the substituent on the β-carbon (next to the amino group). wikipedia.org

β²,³-amino acids are disubstituted, with side chains on both the α- and β-carbons. readthedocs.io

β-Alanine is the simplest form, with no side chains. wikipedia.orgreadthedocs.io

This classification system helps to precisely describe the structure of these versatile molecules. readthedocs.io

Historical Context of β-Amino Acid Research

The discovery of β-amino acids dates to the early 20th century. numberanalytics.com However, for many decades, they were largely regarded as non-proteinogenic curiosities. Their significance and potential applications only gained substantial appreciation in recent decades, spurred by advancements in organic synthesis and biotechnology. numberanalytics.com A pivotal moment in the field occurred in 1996 with seminal publications on β-peptides (peptides synthesized from β-amino acids) by the research groups of Dieter Seebach and Samuel Gellman, which ignited a surge of interest in their unique structural and biological properties. wikipedia.org

Importance of Unnatural Amino Acids in Medicinal Chemistry and Drug Discovery

Unnatural amino acids (UAAs), a category that includes β-amino acids, are not among the 22 proteinogenic amino acids found in the genetic code. wikipedia.org They are critical tools in medicinal chemistry, offering pathways to develop therapeutics with improved properties. acs.orgnih.gov By incorporating UAAs into peptide sequences or using them as standalone molecules, chemists can enhance the stability, selectivity, and biological activity of potential drugs. nbinno.com

Peptides composed of β-amino acids, known as β-peptides, are particularly valuable because they often form stable secondary structures and exhibit remarkable resistance to proteolytic degradation by enzymes in the body, a common limitation of conventional peptide-based drugs. numberanalytics.comresearchgate.net This enhanced stability can lead to improved pharmacokinetic profiles. The unique structures of UAAs allow for the creation of molecules with novel functions, making them instrumental in the development of new treatments for a wide range of conditions, including cancer and viral diseases. acs.org The utility of UAAs is demonstrated in several FDA-approved drugs, such as baclofen (B1667701) and gabapentin. nih.govscispace.com

Defining the Research Scope for 3-Amino-3-(3-methoxyphenyl)propanoic Acid

The focus of this article is the specific β-amino acid, this compound. This compound belongs to the class of β-alanine derivatives, featuring a 3-methoxyphenyl (B12655295) group attached to the β-carbon. ontosight.ai As a chiral molecule, it exists as (R) and (S) enantiomers, each with distinct properties and applications.

Research into this compound is primarily situated within the fields of medicinal chemistry and neuroscience. chemimpex.com It is valued as a key building block or intermediate in the synthesis of more complex, biologically active molecules. ontosight.aichemimpex.com Investigations have particularly explored its potential for developing new medications targeting neurological disorders, leveraging its unique structure to interact with biological systems like neurotransmitter pathways. chemimpex.com The scope of research, therefore, involves its chemical synthesis, characterization, and its application as a scaffold in pharmaceutical development.

Chemical Profile of this compound

This compound is a derivative of propanoic acid with an amino group and a 3-methoxyphenyl group attached to the third carbon. Its structure makes it a subject of interest for creating novel therapeutic agents.

Table 1: Compound Identifiers

| Identifier | Value |

|---|---|

| IUPAC Name | This compound |

| Alternate Names | 3-(3-METHOXYPHENYL)-BETA-ALANINE, beta-Amino-3-methoxy-benzenepropanoic acid |

| CAS Number | 68208-19-5 |

| Molecular Formula | C₁₀H₁₃NO₃ |

| Molecular Weight | 195.22 g/mol |

Data sourced from references ontosight.ai and uni.lu.

Table 2: Physicochemical Properties

| Property | Value |

|---|---|

| Physical Description | White to beige crystalline powder |

| Melting Point | 230 °C (decomposes) |

| XlogP (predicted) | -2.0 |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 4 |

Data sourced from references buyersguidechem.com and uni.lu.

Synthesis and Research Applications

The synthesis of this compound can be achieved through various chemical pathways. Common methods include the reaction of 3-methoxybenzaldehyde (B106831) with malonic acid or the reaction of 3-methoxyphenylacetic acid with ammonia (B1221849). ontosight.ai

The compound, particularly its (R)-enantiomer, is utilized as a versatile building block in medicinal chemistry. chemimpex.com Its structure, featuring a methoxyphenyl group, is designed to interact with biological systems, making it a candidate for studies related to neurotransmitter modulation. chemimpex.com Researchers have explored its use in developing treatments for neurological disorders. chemimpex.com It serves as a valuable tool in neuroscience research for studying neurotransmitter systems and synaptic transmission. chemimpex.com Furthermore, it is employed in various biochemical assays to measure enzyme activity and interactions, which aids in the discovery of new biochemical pathways. chemimpex.com

The construction of bioactive peptides using β-amino acids like this compound is a promising strategy for creating analogues of native peptides with modulated conformation and increased resistance to degradation. acs.org This has implications for designing novel therapeutics, including γ-secretase inhibitors which are being investigated as a potential strategy against Alzheimer's disease. acs.org

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

3-amino-3-(3-methoxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-14-8-4-2-3-7(5-8)9(11)6-10(12)13/h2-5,9H,6,11H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGMPGCPZEOXEES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80377388 | |

| Record name | 3-amino-3-(3-methoxyphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80377388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68208-19-5 | |

| Record name | 3-Amino-3-(3-methoxyphenyl)propionic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68208-19-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-amino-3-(3-methoxyphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80377388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Stereochemistry of 3 Amino 3 3 Methoxyphenyl Propanoic Acid

Synthetic Methodologies

The construction of 3-Amino-3-(3-methoxyphenyl)propanoic acid can be achieved through several synthetic routes, each with its own advantages and considerations. These methods range from convergent one-pot approaches to more complex multi-step sequences involving protecting groups and catalytic systems.

One-Pot Synthesis Approaches for β-Amino Acids

One-pot syntheses offer an efficient and atom-economical route to β-amino acids, including 3-amino-3-arylpropionic acids. A prominent one-pot, three-component reaction involves the condensation of an arylaldehyde, malonic acid, and a source of ammonia (B1221849), typically ammonium (B1175870) acetate (B1210297). researchgate.netscribd.com This approach assembles the core structure of the β-amino acid in a single synthetic operation, avoiding the need for isolation of intermediates. acs.orgnih.gov For the synthesis of this compound, 3-methoxybenzaldehyde (B106831) would serve as the starting arylaldehyde. The reaction proceeds by heating the components, often in a suitable solvent. google.com This method is valued for its operational simplicity and its ability to generate a diverse range of 3-amino-3-arylpropionic acids by varying the starting aldehyde. scribd.com

| Reaction Type | Starting Materials | Key Reagents | Product |

| One-Pot, Three-Component | 3-Methoxybenzaldehyde, Malonic Acid | Ammonium Acetate | This compound |

| MCR Type | Generic Components | Relevance to Target Compound |

| Three-Component Reaction | Arylaldehyde, Malonic Acid, Ammonium Acetate | Direct synthesis of 3-amino-3-arylpropionic acids. |

| Passerini Reaction | Isocyanide, Carbonyl Compound, Carboxylic Acid | Synthesis of α-acyloxyamides, precursors to modified β-amino acids. nih.gov |

| Ugi Reaction | Isocyanide, Carbonyl Compound, Amine, Carboxylic Acid | Synthesis of α-aminoacyl amide derivatives. nih.gov |

Catalytic Reduction and Dehydrogenative Condensation Strategies

Catalytic reduction represents another important strategy for the synthesis of β-amino acids. For instance, the asymmetric hydrogenation of α,β-unsaturated carboxylic acid derivatives can yield chiral β-amino acids. While direct examples for this compound are not prevalent, the principle of reducing a precursor molecule is a fundamental synthetic approach. More specifically, the reductive amination of β-keto acids, catalyzed by enzymes such as β-amino acid dehydrogenase, presents a biocatalytic route to chiral β-amino acids. researchgate.net This method involves the conversion of a keto group to an amino group with simultaneous reduction.

Dehydrogenative condensation, while less common for this specific target, is a concept in which a bond is formed with the concomitant loss of a hydrogen molecule. A related strategy is the aldol (B89426) condensation, which can be used to synthesize α,β-dehydroamino acids, which could then be subsequently reduced to the desired β-amino acid. nih.gov

Considerations for Protecting Groups (e.g., Boc, Fmoc) in Synthesis

In multi-step syntheses of amino acids and their subsequent use in peptide synthesis, the protection of the amino and carboxylic acid functionalities is crucial to prevent unwanted side reactions. peptide.com The most commonly used amino-protecting groups are tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc). peptide.comtotal-synthesis.com

The Boc group is typically introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. ontosight.aiorganic-chemistry.org It is stable under a wide range of conditions but can be readily removed with strong acids such as trifluoroacetic acid (TFA). chemistrysteps.com This orthogonality makes it valuable in complex synthetic sequences. chemimpex.com

| Protecting Group | Reagent for Introduction | Deprotection Conditions | Key Features |

| Boc (tert-butyloxycarbonyl) | Di-tert-butyl dicarbonate (Boc₂O) | Strong acid (e.g., TFA) chemistrysteps.com | Stable to bases and nucleophiles. organic-chemistry.org |

| Fmoc (9-fluorenylmethyloxycarbonyl) | Fmoc-OSu | Mild base (e.g., Piperidine) total-synthesis.com | Stable to acids. organic-chemistry.org |

Synthetic Routes to Specifically Deuterated Analogs

The synthesis of isotopically labeled compounds, such as deuterated analogs of this compound, is of significant interest for use in mechanistic studies and as internal standards in analytical methods. One approach involves the use of deuterated starting materials in established synthetic routes. For instance, in the context of multi-component reactions, a [D1]-aldehyde (an aldehyde where the aldehydic hydrogen is replaced by deuterium) can be used to introduce a deuterium (B1214612) atom at the α-position of the resulting amino acid. beilstein-journals.org

Another strategy is direct H-D exchange on the final compound or a late-stage intermediate. This can be achieved under catalytic conditions, for example, using a platinum-on-carbon (Pt/C) catalyst in the presence of deuterium oxide (D₂O) at elevated temperatures. preprints.org This method can lead to the exchange of protons on carbons adjacent to activating groups.

Asymmetric Synthesis and Enantiopurity

The development of methods for the asymmetric synthesis of this compound is crucial, as the biological activity of chiral molecules often resides in a single enantiomer. Several strategies can be employed to achieve high enantiopurity.

One powerful method for the asymmetric synthesis of amino acids involves the use of chiral auxiliaries or catalysts. Chiral Ni(II) complexes of Schiff bases derived from glycine (B1666218) have been effectively used for the asymmetric synthesis of a variety of α-amino acids and can be adapted for β-amino acids. nih.gov This approach relies on the diastereoselective alkylation or other modifications of the glycine moiety within the chiral complex.

Another common approach to obtaining enantiomerically pure compounds is the resolution of a racemic mixture. This can be achieved through various techniques, including the formation of diastereomeric salts with a chiral resolving agent or through enzymatic resolution. For example, lipases have been shown to selectively acylate one enantiomer of a racemic amino ester, allowing for the separation of the two enantiomers. researchgate.net

The enantiopurity of the final product is typically determined using chiral chromatography (e.g., HPLC with a chiral stationary phase) or by NMR spectroscopy using chiral shift reagents.

| Method | Description | Outcome |

| Asymmetric Catalysis | Use of a chiral catalyst to direct the formation of one enantiomer over the other. | Enantioenriched product. |

| Chiral Auxiliaries | Covalent attachment of a chiral molecule to a substrate to induce diastereoselectivity in a subsequent reaction. researchgate.net | Diastereomerically enriched product, from which the chiral auxiliary is later removed. |

| Enzymatic Resolution | Use of an enzyme to selectively react with one enantiomer of a racemic mixture. researchgate.net | Separation of enantiomers. |

| Diastereomeric Salt Formation | Reaction of a racemic acid or base with a chiral base or acid to form diastereomeric salts that can be separated by crystallization. | Separation of enantiomers. |

Enantioselective Synthesis of β-Amino Acids

The enantioselective synthesis of β-amino acids is crucial for their application in drug development and molecular recognition. mdpi.com Several catalytic asymmetric approaches have been developed for this purpose, involving the formation of carbon-carbon, carbon-nitrogen, and carbon-hydrogen bonds. hilarispublisher.com

Common strategies for achieving enantioselectivity include:

Hydrogenation of enamines: This method utilizes chiral catalysts, such as those based on rhodium and ruthenium, to achieve high enantioselectivity in the reduction of enamines to chiral β-amino acids. hilarispublisher.com

Conjugate addition reactions: Catalytic enantioselective conjugate addition is a prominent method due to the ready availability of α,β-unsaturated carbonyl compounds as starting materials. nih.gov

Biocatalytic processes: Enzymes are increasingly used for the enantioselective synthesis of β-amino acids, offering high selectivity under mild reaction conditions. nih.gov

One notable approach involves the copper-catalyzed enantioselective hydroamination of α,β-unsaturated carbonyl compounds. nih.gov This method utilizes a ligand-controlled reversal of hydrocupration regioselectivity to deliver copper to the β-position, which then reacts with an electrophilic aminating reagent to form enantioenriched β-amino acid derivatives. nih.gov

Diastereoselective Addition Reactions

Diastereoselective addition reactions are instrumental in controlling the stereochemistry at multiple centers during the synthesis of β-amino acids. nih.gov One common approach is the diastereoselective alkylation of chiral β-alanine-derived dianions. For example, the dianion of N',N'-Bis(α-phenylethyl)-N-carbobenzyloxypropionamide has been alkylated with various alkyl halides to produce monoalkylated products with diastereoselectivities ranging from 65-86%. scielo.br

The Mannich reaction is another powerful tool for the diastereoselective synthesis of β-amino acid derivatives. mdpi.comrsc.org Chiral organocatalysts, such as squaramide cinchona alkaloids, can facilitate one-pot Mannich reactions to produce chiral β-amino acid derivatives with moderate to excellent enantioselectivities. mdpi.com

Enzyme-Catalyzed Resolution and Enantioselective N-Acylation

Enzymatic methods offer a highly selective route to enantiopure β-amino acids. researchgate.net Enzyme-catalyzed resolution is a common technique where a racemic mixture of a β-amino acid or its derivative is treated with an enzyme that selectively reacts with one enantiomer, allowing for the separation of the two. researchgate.net

Kinetic Resolution: Transaminases, for instance, can be used for the kinetic resolution of racemic β-amino acids. researchgate.net In this process, one enantiomer is deaminated and the amino group is transferred to an acceptor molecule, leaving the other enantiomer in high enantiomeric excess. researchgate.net

Enantioselective N-Acylation: Lipases, such as Candida antarctica lipase (B570770) A (CAL-A), can catalyze the enantioselective N-acylation of β-amino esters in organic solvents. researchgate.netresearchgate.net This process selectively acylates one enantiomer, which can then be separated from the unreacted enantiomer.

The following table summarizes the enzymatic resolution of racemic ethyl 3-amino-3-(4-cyanophenyl)propanoate using CAL-A:

| Acyl Donor | Conversion (%) | Enantiomeric Excess of Product (%) | Enantiomeric Excess of Substrate (%) |

| Butyl butanoate | 49 | >99 | 96 |

This data demonstrates the high enantioselectivity achievable through enzymatic N-acylation. researchgate.net

Chiral Auxiliaries in the Synthesis of β-Amino Acids

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to control the stereochemical outcome of a reaction. wikipedia.org This strategy is widely used in the synthesis of β-amino acids to induce diastereoselectivity. tandfonline.com

The auxiliary, which can be recovered and reused, directs the approach of reagents to one face of the molecule, leading to the preferential formation of one diastereomer. wikipedia.org

Commonly used chiral auxiliaries in β-amino acid synthesis include:

Oxazolidinones: Evans oxazolidinones are frequently used to direct aldol reactions, resulting in high diastereoselectivity. ingentaconnect.com

Pseudoephedrine: This readily available chiral auxiliary can be used to form amides, and subsequent deprotonation and reaction with an electrophile proceed with high diastereoselectivity. wikipedia.org

Camphorsultam: Also known as Oppolzer's sultam, this auxiliary is effective in directing various reactions, including Michael additions and Claisen rearrangements. wikipedia.org

The use of chiral auxiliaries derived from amino acids, such as the Schöllkopf auxiliaries, has also proven effective in the diastereoselective alkylation of masked glycine derivatives to produce optically pure α-amino acids, a strategy that can be adapted for β-amino acid synthesis. biosynth.com

Determination of Enantiomeric Purity (e.g., Chiral HPLC, NMR Analysis of Diastereomeric Derivatives)

Determining the enantiomeric purity of synthesized β-amino acids is crucial. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a primary analytical technique for this purpose. sigmaaldrich.com

Chiral HPLC: Chiral HPLC methods can separate enantiomers, allowing for their quantification and the determination of enantiomeric excess (e.e.). For instance, a normal phase chiral LC method has been developed for the chiral purity evaluation of β-amino-β-(4-methoxyphenyl) propionic acid using a (R, R) Whelk-01 column, which is a π-electron donor-acceptor based stationary phase. researchgate.net This method achieved a resolution of >2.5 between the (R) and (S) enantiomers. researchgate.net

The choice of the chiral stationary phase is critical. Macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin, are particularly effective for resolving underivatized amino acid enantiomers. sigmaaldrich.com

NMR Analysis of Diastereomeric Derivatives: Another method for determining enantiomeric purity involves converting the enantiomers into diastereomers by reacting them with a chiral derivatizing agent. The resulting diastereomers have different physical properties and can be distinguished and quantified by Nuclear Magnetic Resonance (NMR) spectroscopy. The relative integration of the signals corresponding to each diastereomer provides the diastereomeric ratio, which corresponds to the enantiomeric ratio of the original sample.

Reaction Mechanisms and Kinetics

Understanding the reaction mechanisms and kinetics of β-amino acid forming reactions is essential for optimizing reaction conditions and improving yields and selectivities.

Mechanistic Studies of β-Amino Acid Forming Reactions

Mechanistic studies of reactions like the Mannich reaction have provided insights into the role of catalysts and the transition states that govern stereoselectivity. rsc.org For example, in the asymmetric Mannich reaction catalyzed by chiral organocatalysts, the catalyst is believed to activate both the imine and the enolate, bringing them together in a highly organized, chiral transition state. mdpi.com

In enzyme-catalyzed reactions, mechanistic studies focus on the enzyme's active site and the interactions with the substrate. For transaminases, the reaction proceeds through a ping-pong bi-bi mechanism involving the pyridoxal (B1214274) 5'-phosphate (PLP) cofactor. The mechanism involves the formation of a Schiff base between the amino acid substrate and PLP, followed by tautomerization and hydrolysis to release the keto acid and pyridoxamine (B1203002) 5'-phosphate (PMP). The PMP then reacts with a keto acid acceptor to regenerate PLP and form the new amino acid. researchgate.net

The table below outlines the key steps in the transaminase-catalyzed synthesis of β-amino acids:

| Step | Description |

| 1 | Formation of an external aldimine between the β-amino acid and the PLP cofactor. |

| 2 | Deprotonation at the α-carbon. |

| 3 | Reprotonation at the C4' of the cofactor to form a ketimine intermediate. |

| 4 | Hydrolysis of the ketimine to release the β-keto acid and PMP. |

| 5 | Formation of a new ketimine between PMP and an amino acceptor (e.g., pyruvate). |

| 6 | Tautomerization and hydrolysis to release the new α-amino acid and regenerate PLP. |

This mechanistic understanding is crucial for the rational design of improved enzyme variants through directed evolution or protein engineering.

Influence of Electronic Effects and Solvent Polarity on Reaction Mechanisms

The synthesis of 3-amino-3-arylpropanoic acids, including the 3-methoxyphenyl (B12655295) variant, is significantly influenced by the electronic properties of the substituents on the aromatic ring and the polarity of the solvent used in the reaction. A common and efficient method for synthesizing these compounds is a one-pot reaction involving an aromatic aldehyde (in this case, 3-methoxybenzaldehyde), malonic acid, and a source of ammonia, typically ammonium acetate. researchgate.net

Electronic Effects:

Research on the synthesis of a series of 3-amino-3-arylpropanoic acids has demonstrated that electron-donating groups on the aromatic ring generally favor the formation of the desired β-amino acid. researchgate.net This is attributed to the stabilization of intermediates formed during the reaction. The increased electron density on the aromatic ring can stabilize the carbocation-like transition states that occur during the condensation and addition steps of the reaction mechanism.

Conversely, strong electron-withdrawing groups on the aromatic ring can disfavor the reaction, leading to lower yields of the β-amino acid and potentially favoring the formation of side products such as cinnamic acid derivatives.

| Substituent on Phenyl Ring | Electronic Effect | Influence on β-Amino Acid Synthesis |

|---|---|---|

| -OCH₃ (Methoxy) | Electron-donating | Favorable |

| -NO₂ (Nitro) | Electron-withdrawing | Unfavorable |

| -Cl (Chloro) | Electron-withdrawing | Moderately unfavorable |

| -CH₃ (Methyl) | Electron-donating | Favorable |

Solvent Polarity:

The polarity of the solvent is another critical factor that can dictate the reaction pathway and the distribution of products. The one-pot synthesis of 3-amino-3-arylpropanoic acids can proceed through different intermediate pathways. The polarity of the solvent can influence the solubility of these intermediates, thereby shifting the equilibrium towards one pathway over another.

For instance, in a less polar solvent, a non-polar intermediate may be more soluble, which could favor a reaction pathway leading to the desired β-amino acid. Conversely, a more polar solvent might favor the formation and precipitation of a more polar intermediate, potentially leading to a different product distribution. Therefore, the choice of solvent is a key parameter for optimizing the yield of this compound. researchgate.net The selection of an appropriate solvent is crucial for controlling the reaction's outcome. researchgate.net

| Solvent | Relative Polarity | General Effect on Synthesis |

|---|---|---|

| Ethanol | High | Can favor the formation of polar intermediates. |

| 1-Butanol | Medium | Often used to balance solubility of reactants and intermediates. |

| Toluene | Low | May favor pathways involving less polar intermediates. |

| Dimethylformamide (DMF) | High | Aprotic polar solvent, can influence different reaction steps. |

Derivatives and Analogs of 3 Amino 3 3 Methoxyphenyl Propanoic Acid

Substituted Phenyl Ring Analogs

Alterations to the phenyl ring of 3-Amino-3-(3-methoxyphenyl)propanoic acid have been a primary focus of synthetic efforts, leading to the creation of analogs with a range of electronic and steric properties.

Halo-substituted Derivatives

The introduction of halogen atoms to the phenyl ring represents a common modification. An example of this is 3-Amino-3-(3,5-dichlorophenyl)propanoic acid . This compound is an amino acid derivative featuring a propanoic acid backbone and a dichlorophenyl group. nih.gov Its synthesis can be achieved through multi-step organic chemistry techniques, often starting from commercially available chlorinated phenolic compounds. nih.gov Research indicates that this derivative can act as an antagonist at certain glutamate (B1630785) receptors, thereby influencing excitatory neurotransmission. nih.gov

Table 1: Halo-substituted Phenyl Ring Analogs

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Research Findings |

| 3-Amino-3-(3,5-dichlorophenyl)propanoic acid | C₉H₉Cl₂NO₂ | 234.08 | Acts as an antagonist at certain glutamate receptors. nih.gov |

Hydroxylated Phenyl Analogs

Hydroxylation of the phenyl ring, often in combination with the existing methoxy (B1213986) group, gives rise to another class of analogs. A notable example is 3-(4-Hydroxy-3-methoxyphenyl)propionic acid (HMPA), also known as dihydroferulic acid. chemicalbook.com This compound is a metabolite produced by the gut microbiota from dietary polyphenols. researchgate.netnih.gov Studies have shown that HMPA may enhance muscle grip strength and inhibit protein catabolism following exhaustive exercise. chemicalbook.com Research also suggests it can improve hepatic lipid metabolism. researchgate.net Furthermore, it has been investigated for its ability to regulate oxidative stress and influence muscle fiber composition. nih.gov

Table 2: Hydroxylated Phenyl Analogs

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Research Findings |

| 3-(4-Hydroxy-3-methoxyphenyl)propionic acid | C₁₀H₁₂O₄ | 196.20 | May enhance muscle grip strength, inhibit protein catabolism, improve hepatic lipid metabolism, and regulate oxidative stress. chemicalbook.comresearchgate.netnih.gov |

Cyano-substituted Phenyl Analogs

The incorporation of a cyano group onto the phenyl ring has been explored to create analogs with altered electronic properties. Racemic ethyl 3-amino-3-(4-cyanophenyl)propanoate has been synthesized, and its enantiomers were separated using enzymatic resolution. The resulting free amino acid enantiomers were then converted into their Boc and Fmoc-protected derivatives. Another example is (S)-3-Amino-3-(3-cyanophenyl)propanoic acid , which is noted for its potential applications in pharmaceutical research due to its ability to interact with various biological targets. mdpi.com It has been utilized in studies focusing on neuroprotection and cognitive function. mdpi.com

Table 3: Cyano-substituted Phenyl Analogs

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Research Findings |

| (S)-3-Amino-3-(3-cyanophenyl)propanoic acid | C₁₀H₁₀N₂O₂ | 190.19 | Investigated for its potential in neuroprotection and cognitive function enhancement. mdpi.com |

| (±)-3-Amino-3-(4-cyanophenyl)propanoic acid | C₁₀H₁₀N₂O₂ | 190.19 | Synthesized and resolved into its enantiomers for further derivatization. |

Other Aromatic and Heteroaromatic Substitutions

Beyond simple halogen, hydroxyl, and cyano substitutions, a variety of other aromatic and heteroaromatic rings have been incorporated into the 3-amino-3-arylpropanoic acid structure. A general synthesis method involves the refluxing of an aromatic aldehyde with malonic acid and ammonium (B1175870) acetate (B1210297) in an alcoholic solvent. mdpi.com This approach has been used to prepare a range of 3-amino-3-arylpropionic acids.

Examples of such derivatives include:

3-Amino-3-(2-nitrophenyl)propanoic acid : Synthesized from 2-nitrobenzaldehyde, malonic acid, and ammonium acetate. chemicalbook.com

3-Amino-3-(5-bromo-2-furyl)propionic acid : Prepared using 5-bromo-2-furaldehyde. mdpi.com

3-Amino-3-(3-pyridyl)propanoic acid : Synthesized from nicotinoyl methyl acetate.

3-[Phenyl(1,3-thiazol-2-yl)amino]propanoic acid : Synthesized from N-phenyl-N-thiocarbamoyl-β-alanine and chloroacetaldehyde.

Table 4: Other Aromatic and Heteroaromatic Substitutions

| Compound Name | Aromatic/Heteroaromatic Moiety | Key Synthetic Precursor(s) |

| 3-Amino-3-(2-nitrophenyl)propanoic acid | 2-Nitrophenyl | 2-Nitrobenzaldehyde, malonic acid, ammonium acetate chemicalbook.com |

| 3-Amino-3-(5-bromo-2-furyl)propionic acid | 5-Bromo-2-furyl | 5-Bromo-2-furaldehyde, malonic acid, ammonium acetate mdpi.com |

| 3-Amino-3-(3-pyridyl)propanoic acid | 3-Pyridyl | Nicotinoyl methyl acetate |

| 3-[Phenyl(1,3-thiazol-2-yl)amino]propanoic acid | Thiazolyl | N-phenyl-N-thiocarbamoyl-β-alanine, chloroacetaldehyde |

Functional Group Modifications

In addition to modifying the phenyl ring, the functional groups of the propanoic acid backbone can also be chemically altered.

Ester Derivatives

Esterification of the carboxylic acid group is a common functional group modification. Methyl esters of 3-amino-3-arylpropanoic acids are frequently synthesized. For instance, N-(4-hydroxyphenyl)-β-alanine methyl ester has been prepared through the reaction of 4-aminophenol (B1666318) with methyl acrylate (B77674). nih.gov In another example, the synthesis of racemic ethyl 3-amino-3-(4-cyanophenyl)propanoate has been reported.

Table 5: Ester Derivatives

| Compound Name | Ester Group | Key Synthetic Precursor(s) |

| N-(4-hydroxyphenyl)-β-alanine methyl ester | Methyl | 4-aminophenol, methyl acrylate nih.gov |

| (±)-Ethyl 3-amino-3-(4-cyanophenyl)propanoate | Ethyl | Not specified |

Amide and Peptide Derivatives

This compound serves as a valuable building block for the synthesis of amide and peptide derivatives. As a β-amino acid, it can be incorporated into peptide chains through standard peptide coupling reactions, forming an amide bond between its amino group and the carboxyl group of another amino acid, or vice-versa.

The resulting peptides, which contain a β-amino acid residue, are known as β-peptides or mixed α,β-peptides. These structures are of particular interest because they can adopt unique secondary structures not typically observed in natural α-peptides. fluorochem.co.uk The incorporation of the 3-methoxyphenyl (B12655295) group can also influence the biological activity and pharmacokinetic properties of the resulting peptide. The synthesis of dipeptides and larger peptide structures often involves the use of N-protected forms of the amino acid to ensure controlled, stepwise chain elongation. google.com

Protected Derivatives (e.g., Boc-protected, Fmoc-protected)

To facilitate the controlled synthesis of peptides, the amino group of this compound must be temporarily blocked or "protected." The two most common protecting groups used in modern peptide synthesis are the tert-butoxycarbonyl (Boc) group and the 9-fluorenylmethoxycarbonyl (Fmoc) group. nih.govorganic-chemistry.org

Boc-Protected Derivatives

The N-Boc protected derivative, Boc-3-amino-3-(3-methoxyphenyl)propanoic acid, is synthesized by reacting the parent amino acid with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. ontosight.ai This derivative is a key intermediate in what is known as Boc-chemistry for peptide synthesis. The Boc group is stable under basic and nucleophilic conditions but can be readily removed with moderate to strong acids, such as trifluoroacetic acid (TFA). organic-chemistry.orgpeptide.com This acid-lability allows for the selective deprotection of the N-terminus during peptide chain elongation. organic-chemistry.org These Boc-protected building blocks are crucial for creating custom peptides with potential therapeutic applications. chemimpex.com

| Property | Description |

|---|---|

| Full Chemical Name | 3-((tert-Butoxycarbonyl)amino)-3-(3-methoxyphenyl)propanoic acid |

| Protecting Group | tert-Butoxycarbonyl (Boc) |

| Key Application | Building block in solution-phase and solid-phase peptide synthesis (Boc-SPPS). chemimpex.com |

| Deprotection Condition | Acidic conditions (e.g., Trifluoroacetic acid, TFA). peptide.com |

| Orthogonality | Stable to bases, allowing for use with base-labile protecting groups like Fmoc. organic-chemistry.org |

Fmoc-Protected Derivatives

The N-Fmoc protected derivative, Fmoc-3-amino-3-(3-methoxyphenyl)propanoic acid, is central to the most widely used strategy for solid-phase peptide synthesis (SPPS). nih.gov The Fmoc group is attached to the amino acid's nitrogen atom and is exceptionally stable under acidic conditions. However, it is readily cleaved by treatment with a mild base, typically a solution of piperidine (B6355638) in an organic solvent. nbinno.com This orthogonality to the acid-labile protecting groups used for amino acid side chains and for cleaving the final peptide from the resin support is the cornerstone of Fmoc-SPPS. nih.govpeptide.com The use of Fmoc-protected building blocks allows for the streamlined and often automated synthesis of complex peptides with high purity. nbinno.comnih.gov

| Property | Description |

|---|---|

| Full Chemical Name | 3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-methoxyphenyl)propanoic acid. wuxiapptec.com |

| Protecting Group | 9-Fluorenylmethoxycarbonyl (Fmoc) |

| Key Application | Primary building block in modern solid-phase peptide synthesis (Fmoc-SPPS). nih.gov |

| Deprotection Condition | Mildly basic conditions (e.g., 20% Piperidine in DMF). nbinno.com |

| Orthogonality | Stable to acids, allowing for use with acid-labile side-chain protecting groups (e.g., tBu, Trt) and resins. peptide.com |

Conformational Analysis of Derivatives

The incorporation of this compound, a β³-amino acid (where the substituent is on the carbon adjacent to the amino group), into a peptide chain has profound consequences for its three-dimensional structure. scirp.org Unlike peptides composed exclusively of α-amino acids, which typically form α-helices and β-sheets, peptides containing β³-amino acids can fold into novel, stable secondary structures known as foldamers. nih.gov

One of the most significant conformations adopted by β³-peptides is the 14-helix. This is a stable, right- or left-handed helical structure characterized by 14-membered hydrogen-bonded rings formed between the amide group of one residue and the carbonyl group of the residue two positions earlier in the sequence (i to i-2). scirp.orgnih.gov Theoretical studies using methods like Density Functional Theory (DFT) have shown that β³-structures can be energetically stable. researchgate.net The stability of these conformations is influenced by factors such as intramolecular hydrogen bonding and the surrounding solvent environment, with solvation generally stabilizing the folded structures. scirp.orgresearchgate.net The specific conformation of a peptide derivative can be determined experimentally using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography. nih.gov

| Feature | Description |

|---|---|

| Predominant Secondary Structure | 14-Helix, a stable helical structure unique to β-peptides. scirp.orgnih.gov |

| Stabilizing Interaction | Intramolecular hydrogen bonds forming a 14-membered ring between C=O(i) and N-H(i+2) groups. scirp.org |

| Structural Impact | Creates well-defined, rigid conformations (foldamers) that can be designed to mimic or inhibit biological interactions. fluorochem.co.uknih.gov |

| Analytical Methods | Conformational analysis is performed using NMR, X-ray crystallography, and computational modeling. researchgate.netnih.gov |

Spectroscopic and Computational Characterization in Academic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and signal integrations in ¹H-NMR and ¹³C-NMR spectra, researchers can piece together the precise arrangement of atoms.

Proton NMR (¹H-NMR) Applications for Structural Elucidation

Proton NMR (¹H-NMR) is crucial for identifying the number of different types of protons in a molecule and their neighboring environments. In the case of 3-Amino-3-(3-methoxyphenyl)propanoic acid, the ¹H-NMR spectrum is expected to show distinct signals corresponding to the aromatic protons on the methoxyphenyl group, the methoxy (B1213986) (-OCH₃) protons, the chiral methine proton (-CH), and the methylene (B1212753) protons (-CH₂).

The aromatic protons typically appear in the downfield region (δ 6.5-8.0 ppm), and their splitting patterns (singlet, doublet, triplet) reveal their substitution pattern on the benzene (B151609) ring. The methoxy group protons are expected to appear as a sharp singlet around δ 3.8 ppm. The protons of the propanoic acid backbone, specifically the methine proton adjacent to the amino group and the methylene protons, would provide key structural information through their chemical shifts and spin-spin coupling, confirming the connectivity of the molecule.

Table 1: Predicted ¹H-NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic (C-H) | ~6.8 - 7.3 | Multiplet |

| Methine (CH-N) | ~4.0 - 4.5 | Triplet/Doublet of Doublets |

| Methoxy (OCH₃) | ~3.8 | Singlet |

| Methylene (CH₂) | ~2.5 - 3.0 | Multiplet/Doublet of Doublets |

| Amino (NH₂) | Variable | Broad Singlet |

| Carboxylic Acid (OH) | Variable, >10 | Broad Singlet |

Note: This table is based on typical chemical shift values for similar functional groups. Actual experimental values may vary.

Carbon-13 NMR (¹³C-NMR) for Backbone and Substituent Analysis

Carbon-13 NMR provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal. The carbonyl carbon of the carboxylic acid is characteristically found far downfield (δ 170-185 ppm). The aromatic carbons of the methoxyphenyl ring will appear in the δ 110-160 ppm region, with the carbon attached to the methoxy group showing a distinct shift. The methoxy carbon itself will resonate around δ 55 ppm. The signals for the aliphatic carbons—the chiral methine carbon and the methylene carbon—would appear in the more upfield region of the spectrum, providing confirmation of the propanoic acid backbone.

Table 2: Predicted ¹³C-NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (ppm) |

|---|---|

| Carbonyl (C=O) | ~175 |

| Aromatic (C-O) | ~160 |

| Aromatic (C-C/C-H) | ~110 - 130 |

| Methine (C-N) | ~50 - 60 |

| Methoxy (O-CH₃) | ~55 |

| Methylene (CH₂) | ~40 |

Note: This table is based on typical chemical shift values for similar functional groups. Actual experimental values may vary.

Advanced NMR Techniques for Stereochemical Assignment

Since this compound contains a chiral center at the C3 position, advanced NMR techniques are essential for determining its stereochemistry, particularly in enantiomerically enriched samples. Two-dimensional NMR experiments like Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to establish through-space proximity between protons. For this molecule, NOESY could reveal correlations between the methine proton and specific protons on the aromatic ring, helping to define the molecule's preferred conformation in solution. In derivatives or complex structures, coupling constants (J-values) obtained from high-resolution 1D or 2D spectra can also provide stereochemical insights based on established relationships like the Karplus equation, which correlates dihedral angles to vicinal coupling constants.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

Identification of Characteristic Functional Group Vibrations

The IR spectrum of this compound would display several characteristic absorption bands confirming its key functional groups. The carboxylic acid O-H stretch is expected to be a very broad band in the 2500-3300 cm⁻¹ region, often overlapping with C-H stretching frequencies. The carbonyl (C=O) stretch of the carboxylic acid will produce a strong, sharp peak around 1700-1725 cm⁻¹. The N-H stretching of the primary amine group typically appears as one or two bands in the 3300-3500 cm⁻¹ region. Aromatic C-H stretches are found just above 3000 cm⁻¹, while aliphatic C-H stretches appear just below this value. The C-O stretch of the methoxy group and the carboxylic acid would also be present in the fingerprint region (1000-1300 cm⁻¹).

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid | O-H Stretch | 2500 - 3300 | Broad, Strong |

| Amine | N-H Stretch | 3300 - 3500 | Medium |

| Aromatic C-H | C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H | C-H Stretch | 2850 - 3000 | Medium |

| Carbonyl (Carboxylic Acid) | C=O Stretch | 1700 - 1725 | Strong, Sharp |

| Amine | N-H Bend | 1550 - 1650 | Medium |

| Aromatic Ring | C=C Stretch | 1450 - 1600 | Medium |

| Ether (Aryl) | C-O Stretch | 1200 - 1275 | Strong |

Note: This table is based on typical IR absorption ranges for these functional groups.

Analysis of Hydrogen Bonding and Molecular Interactions

The presence of both a carboxylic acid and an amino group, which are excellent hydrogen bond donors and acceptors, suggests that this compound is likely to engage in significant intermolecular and potentially intramolecular hydrogen bonding. In the solid state, amino acids typically exist as zwitterions, which would dramatically alter the IR spectrum (e.g., the appearance of carboxylate COO⁻ stretches instead of a C=O stretch, and NH₃⁺ stretches instead of NH₂). In solution, the position and shape of the O-H and N-H stretching bands in the IR spectrum can provide evidence of hydrogen bonding. For instance, a broad O-H band is a classic indicator of hydrogen bonding in carboxylic acid dimers. The specific frequencies can shift depending on the strength and nature of these interactions, and studying the spectrum in different solvents or concentrations can help elucidate the types of molecular interactions occurring.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry serves as a critical analytical tool for the determination of molecular weight and the structural elucidation of chemical compounds. In the context of this compound, both standard and high-resolution mass spectrometry provide definitive data regarding its elemental composition and molecular structure.

The elemental composition of this compound has been established as C10H13NO3. This formula indicates the presence of ten carbon atoms, thirteen hydrogen atoms, one nitrogen atom, and three oxygen atoms. High-Resolution Mass Spectrometry (HRMS) offers precise mass measurements, which are crucial for confirming this elemental composition and distinguishing the compound from isomers.

The molecular weight has been determined with high accuracy through various analytical methods and database calculations. The monoisotopic mass, which is the mass of the molecule with the most abundant isotopes of each element, has been calculated to be 195.089543 atomic mass units (u). The average molecular weight is reported with slight variations across different sources, with values of 195.218 g/mol , 195.22 g/mol , and 195.21 g/mol . These minor differences can be attributed to variations in computational methods.

Predicted mass spectrometry data also provides insight into the behavior of the molecule under different ionization conditions. For instance, the predicted mass-to-charge ratios (m/z) for various adducts have been calculated, such as 196.09682 for the protonated molecule [M+H]+ and 218.07876 for the sodium adduct [M+Na]+. uni.lu

Table 1: Molecular Weight and Mass Spectrometry Data

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C10H13NO3 | |

| Average Molecular Weight | 195.218 g/mol | |

| Monoisotopic Mass | 195.089543 u | |

| Predicted [M+H]+ m/z | 196.09682 | uni.lu |

| Predicted [M+Na]+ m/z | 218.07876 | uni.lu |

While specific experimental fragmentation data for this compound is not detailed in the available research, the expected fragmentation patterns can be inferred based on the functional groups present in its structure. As a β-amino acid, its fragmentation in a mass spectrometer would likely involve characteristic losses related to the carboxylic acid and amino groups.

Common fragmentation pathways for protonated amino acids include the neutral loss of water (H₂O) and the subsequent loss of carbon monoxide (CO), leading to an [M+H - H₂O - CO]⁺ ion. researchgate.net Another typical fragmentation involves the loss of ammonia (B1221849) (NH₃). researchgate.net For carboxylic acids, prominent fragmentation peaks often arise from the cleavage of bonds adjacent to the carbonyl group, resulting in the loss of the hydroxyl group (•OH, M-17) or the entire carboxyl group (•COOH, M-45). libretexts.org

Given these principles, the fragmentation of this compound would be expected to produce key fragment ions corresponding to:

Loss of the carboxyl group: Cleavage of the C-C bond adjacent to the 3-methoxyphenyl (B12655295) group could lead to a stable benzylic cation.

α-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a dominant fragmentation pathway for aliphatic amines. libretexts.org

Loss of small molecules: Fragments corresponding to the loss of NH₃, H₂O, and COOH would be anticipated, providing confirmatory evidence for the presence of these functional groups.

Table 2: Expected Key Fragmentation Losses and Resulting Ions

| Fragmentation Process | Neutral Loss | Expected Fragment Ion |

|---|---|---|

| Decarboxylation | •COOH | [C₉H₁₂N]⁺ |

| Loss of Ammonia | NH₃ | [C₁₀H₁₀O₃]⁺ |

| α-Cleavage at Amino Group | C₈H₉O | [C₂H₄NO₂]⁺ |

Computational Chemistry and Theoretical Studies

Computational chemistry provides powerful tools for investigating the structural, electronic, and dynamic properties of molecules at the atomic level. Methods such as Density Functional Theory (DFT) and molecular dynamics simulations offer insights that complement experimental findings.

Density Functional Theory (DFT) is a widely used quantum chemical method for predicting molecular geometries and vibrational spectra. researchgate.net While specific DFT studies on this compound have not been identified, the methodology is routinely applied to similar amino acids and organic compounds. researchgate.netsemanticscholar.org

A typical approach involves using a functional, such as Becke's three-parameter hybrid functional with the Lee–Yang–Parr correlation (B3LYP), combined with a basis set like 6-31G* or 6-311G(d,p). semanticscholar.orgmaterialsciencejournal.org Such calculations would yield the lowest energy (optimized) three-dimensional structure of the molecule, providing precise bond lengths and angles. Furthermore, these calculations can predict the vibrational frequencies corresponding to its infrared (IR) and Raman spectra, which can then be compared with experimental data for structural validation. researchgate.net

The electronic properties of a molecule are fundamental to its reactivity. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key parameters derived from computational studies. nih.gov The energy difference between these orbitals, known as the HOMO-LUMO gap (Egap), is a crucial indicator of molecular stability and reactivity. nih.gov A smaller gap generally implies higher reactivity. nih.gov

DFT calculations, often using the B3LYP functional, are a standard method for determining EHOMO, ELUMO, and the resulting Egap. nih.gov From these energies, other global reactivity descriptors can be calculated, including:

Ionization Potential (I) : Approximated as -EHOMO

Electron Affinity (A) : Approximated as -ELUMO

Chemical Hardness (η) : (I - A) / 2

Electronegativity (χ) : (I + A) / 2

Electrophilicity Index (ω) : χ² / (2η)

For flexible molecules like this compound, which has several rotatable bonds, Molecular Dynamics (MD) simulations are a valuable tool for exploring the conformational landscape. dntb.gov.ua MD simulations model the atomic motions of a system over time, providing a dynamic picture of its behavior. ehu.eus

By simulating the molecule, often in a solvent environment to mimic realistic conditions, researchers can identify the most stable conformations (low-energy states) and the energy barriers for transitioning between them. This information is crucial for understanding how the molecule's shape influences its interactions with other molecules, such as biological receptors. While no specific MD simulation studies for this compound were found, the technique is broadly applicable for gaining deeper insight into the stability and behavior of such molecules in a biological environment. dntb.gov.ua

Biological and Biomedical Research Applications of 3 Amino 3 3 Methoxyphenyl Propanoic Acid

Role as a Chiral Building Block in Drug Development

3-Amino-3-(3-methoxyphenyl)propanoic acid is a versatile chiral building block highly valued in medicinal chemistry and pharmaceutical research. cymitquimica.com Its structure, which incorporates a propanoic acid chain, an amino group, and a methoxyphenyl group, makes it a significant component for creating stereochemically pure compounds. As a β-amino acid derivative, its specific stereochemistry is crucial for developing safe and effective drugs by ensuring precise interactions with biological targets.

This compound serves as a key intermediate in the synthesis of a variety of biologically active molecules and novel pharmaceuticals. cymitquimica.com Its unique structure is leveraged by researchers to design and create new drugs with potentially enhanced efficacy and specificity. cymitquimica.com The presence of the methoxyphenyl group, in particular, can enhance a molecule's ability to interact with biological systems, making it a valuable starting point for drug discovery programs. cymitquimica.com Medicinal chemists utilize such building blocks to construct more complex molecules aimed at treating a range of conditions, including neurological disorders. cymitquimica.com

Table 1: Key Properties of this compound

| Property | Value |

| Molecular Formula | C₁₀H₁₃NO₃ |

| Molecular Weight | 195.22 g/mol |

| Class | β-Alanine Derivative |

| Key Functional Groups | Amino Group, Carboxylic Acid, Methoxyphenyl Group |

As a β-amino acid, this compound is a fundamental precursor for the synthesis of β-peptides. Unlike natural peptides formed from α-amino acids, β-peptides are composed of β-amino acid building blocks. This structural difference grants them unique properties, including remarkable stability against enzymatic degradation, which is a significant advantage in drug development. By incorporating this specific chiral β-amino acid, scientists can create novel peptide structures, known as peptidomimetics, with defined three-dimensional shapes designed to interact with specific biological targets.

Furthermore, β-amino acids are structurally related to β-lactams, a class of molecules famous for the penicillin and cephalosporin (B10832234) antibiotics. The core four-membered ring of β-lactams can be synthesized from β-amino acid precursors through cyclization reactions. Therefore, this compound can serve as a starting material for generating novel β-lactam scaffolds for potential therapeutic applications.

Proteasome inhibitors are a critical class of drugs, particularly in oncology, that function by blocking the action of proteasomes, cellular complexes responsible for protein degradation. Many potent proteasome inhibitors, such as Bortezomib and Carfilzomib, are peptide or peptide-like molecules that interact with the active sites of the proteasome.

The development of new proteasome inhibitors often involves creating novel peptide analogues with improved stability, selectivity, and potency. Chiral β-amino acids like this compound are valuable building blocks for this purpose. Their inclusion in a peptide-like sequence can introduce conformational constraints and resistance to enzymatic breakdown, potentially leading to more effective and durable proteasome inhibition. The unique methoxyphenyl side chain can also be explored for specific interactions within the proteasome's binding pockets to enhance inhibitory activity.

Table 2: Major Catalytic Subunits of the Eukaryotic Proteasome

| Subunit | Proteolytic Activity | Preferred Cleavage Site |

| β1 | Caspase-like | After acidic amino acids |

| β2 | Trypsin-like | After basic amino acids |

| β5 | Chymotrypsin-like | After hydrophobic amino acids |

| Data sourced from general knowledge on proteasome function. |

Photoreactive linkers, or photocrosslinkers, are chemical tools used to study molecular interactions within biological systems. These molecules contain a photo-activatable group that, upon exposure to light of a specific wavelength, forms a covalent bond with nearby interacting molecules. This process allows for the permanent capture of transient interactions, such as those between a drug and its target receptor.

Amino acids are often used as scaffolds to build these linkers, providing a backbone to which a photoreactive group, a reactive handle for attachment, and a targeting moiety can be attached. Due to its defined structure and functional groups (amino and carboxylic acid), this compound can serve as a potential core component in the synthesis of novel photoreactive linkers. The methoxyphenyl group could also be chemically modified to incorporate the necessary photo-activatable functionality.

Neuroscience Research and Neurotransmitter Modulation

The compound (R)-3-Amino-3-(3-methoxyphenyl)propanoic acid is recognized as a valuable tool in neuroscience research, particularly for its potential role in modulating neurotransmitter systems. cymitquimica.com Its structure as an amino acid derivative allows it to be investigated as a potential neuroprotective agent or as a modulator of receptor activity within the central nervous system. cymitquimica.com

Amino acids and their derivatives are central to the functioning of the nervous system, with molecules like glutamate (B1630785) and GABA acting as the primary excitatory and inhibitory neurotransmitters, respectively. Introducing structurally unique, non-proteinogenic amino acids such as this compound into these systems allows researchers to probe and understand the complex processes of synaptic transmission. cymitquimica.com

This compound can be used in studies to explore how changes in amino acid structure affect binding to neurotransmitter receptors or influence the activity of transporters responsible for their reuptake from the synaptic cleft. By observing the effects of this specific molecule on synaptic plasticity and neuronal signaling, researchers can gain valuable insights into the fundamental mechanisms that govern brain function and identify new potential targets for therapeutic intervention in neurological disorders. cymitquimica.com

Modulation of Receptor Activity

Modulation of receptor activity refers to the process by which a compound binds to a cellular receptor and alters its function, either by activating it (agonism) or blocking it (antagonism). This interaction can influence a wide range of physiological processes. While this compound is utilized in pharmaceutical research as a structural component for bioactive molecules, specific studies detailing its direct modulatory effects on particular receptors are not prominently available in the current body of scientific literature. Further investigation is required to identify which, if any, receptors it targets and the nature of its modulatory activity.

Potential as Neuroprotective Agents

Neuroprotective agents are substances that can help protect neurons from injury or degeneration, a critical area of research for treating neurodegenerative diseases. mdpi.com Mechanisms of neuroprotection can include antioxidant effects, anti-inflammatory actions, and prevention of protein aggregation. mdpi.commdpi.com Research into the potential of this compound as a neuroprotective agent is an emerging area. While structurally related compounds, such as certain phenolic acids, have been investigated for their neuroprotective qualities, direct evidence and mechanistic studies specifically demonstrating the neuroprotective efficacy of this compound are not yet established in published research. nih.govnih.gov

Interactions with Biological Targets

The therapeutic effect of a compound is defined by its interaction with specific biological targets like enzymes and receptors. Understanding these interactions is fundamental to drug development.

Enzyme Inhibition Mechanisms

Enzyme inhibition occurs when a molecule binds to an enzyme and reduces its activity. wikipedia.org This can happen in several ways: competitive inhibition, where the inhibitor binds to the active site, or non-competitive inhibition, where it binds to an allosteric site, changing the enzyme's shape and function. bioninja.com.au Specific studies identifying which enzymes, if any, are inhibited by this compound and the mechanisms behind this inhibition are not detailed in the available literature. Research in this area would be necessary to determine its potential as a specific enzyme inhibitor.

Receptor Antagonism (e.g., GPR41)

Receptor antagonism involves a molecule binding to a receptor without activating it, thereby blocking the binding of the natural ligand and preventing a biological response. G protein-coupled receptor 41 (GPR41) is a receptor for short-chain fatty acids and is involved in regulating energy homeostasis. nih.gov While research has been conducted on antagonists for GPR41, there is no specific evidence in the scientific literature to indicate that this compound acts as an antagonist for this receptor. nih.gov

Integrin Receptor Targeting (e.g., αvβ3)

Integrins are receptors that mediate cell-to-cell and cell-to-extracellular matrix interactions. The αvβ3 integrin, in particular, is a target in cancer research because of its role in tumor growth and angiogenesis. nih.gov Antagonists targeting this receptor often mimic the natural Arg-Gly-Asp (RGD) binding motif. nih.gov There is currently no published research suggesting that this compound specifically targets or binds to the αvβ3 integrin receptor.

Pharmacological and Therapeutic Potential (Mechanistic Studies)

The pharmacological and therapeutic potential of a compound is based on its underlying mechanism of action. This involves understanding how it interacts with biological targets to produce a therapeutic effect. Given the limited available data on the specific receptor modulation, neuroprotective effects, or target interactions of this compound, its pharmacological and therapeutic potential remains largely theoretical and uncharacterized. Mechanistic studies are required to explore its biological activities and determine any potential applications in medicine.

Anticancer Activities: Investigating Mechanisms of Action

Research into the anticancer potential of this compound and its derivatives has explored their efficacy against various cancer cell lines. While studies on the specific parent compound are limited, investigations into structurally similar molecules, such as those with additional hydroxyl groups or those derivatized at the acid or amino group, have shown promising results. These related compounds exhibit structure-dependent antiproliferative activity. mdpi.comktu.edu

Derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have demonstrated notable anticancer and antioxidant properties. ktu.edumdpi.com For instance, certain derivatives were found to reduce the viability of A549 non-small cell lung cancer cells by 50% and inhibit cell migration in vitro. ktu.edu Similarly, novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide have been synthesized and tested against human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cell lines. nih.gov One such derivative, 1-(4-Fluorophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethanone, was identified as being particularly active against the glioblastoma U-87 cell line. nih.gov In general, these compounds were observed to be more cytotoxic against U-87 cells than MDA-MB-231 cells. nih.gov

A related compound, 3-(4-hydroxy-3-methoxyphenyl) propionic acid (HMPA), has also been suggested to have anticancer activities in various studies. researchgate.netnih.govdntb.gov.uakyoto-u.ac.jp Furthermore, (E)-3-(3-methoxyphenyl)propenoic acid, another structural relative, is considered a prospect for cancer chemoprevention due to its anti-angiogenic activity, which involves inhibiting the growth of new blood vessels that tumors need to grow. nih.gov

| Compound/Derivative Class | Cancer Cell Line | Observed Effect | Source |

|---|---|---|---|

| 1-(4-Fluorophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethanone | U-87 (Glioblastoma) | High cytotoxicity; reduced cell viability to 19.6% | nih.gov |

| 3-[(4-Methoxyphenyl)amino]propanehydrazide Derivatives | MDA-MB-231 (Breast Cancer) | Moderate cytotoxicity | nih.gov |

| 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives | A549 (Lung Cancer) | Reduced cell viability by 50% and suppressed migration | ktu.edu |

| (E)-3-(3-methoxyphenyl)propenoic Acid | - (in vivo model) | Potential anti-angiogenesis inhibitor | nih.gov |

Antimicrobial Properties: Elucidating Mechanisms

The scaffold of 3-amino-propanoic acid derivatives has been explored for the development of novel antimicrobial agents, particularly those targeting multidrug-resistant pathogens. researchgate.net Synthetic derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid, a compound structurally related to this compound, have demonstrated structure-dependent antimicrobial activity against both ESKAPE group bacteria (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species) and drug-resistant Candida species. researchgate.netmdpi.com

The mechanism of action for many amino acid-based antimicrobials involves the inhibition of essential microbial biosynthetic pathways. nih.gov Often, these compounds act as structural analogs of amino acid intermediates, thereby disrupting processes like the synthesis of peptidoglycan, a critical component of the bacterial cell wall. researchgate.netnih.gov For example, the modification of the 3-((4-hydroxyphenyl)amino)propanoic acid structure, particularly through the creation of hydrazone derivatives with heterocyclic substituents, significantly enhanced antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as challenging fungal pathogens like Candida auris. mdpi.com This suggests that the core amino acid structure serves as a valuable pharmacophore that can be modified to create broad-spectrum antimicrobial candidates. mdpi.com

Antidiabetic Properties and Hepatic Lipid Metabolism Improvement

A closely related metabolite, 3-(4-hydroxy-3-methoxyphenyl)propanoic acid (HMPA), has demonstrated beneficial effects on metabolic health, including antidiabetic properties and the improvement of hepatic lipid metabolism. researchgate.netnih.govdntb.gov.ua HMPA is a metabolite produced by gut microbiota from plant-derived compounds. researchgate.netnih.gov Studies in diet-induced obese mice have shown that HMPA supplementation contributes to anti-obesity effects and improves hepatic steatosis (fatty liver). researchgate.netkyoto-u.ac.jp

The mechanism behind these effects involves the activation of the G-protein coupled receptor 41 (GPR41). researchgate.netnih.govkyoto-u.ac.jp HMPA was found to be a specific agonist for the GPR41 receptor, and the activation of this receptor is crucial for stimulating the lipid catabolism pathway, which helps to break down fats in the liver. researchgate.netnih.gov These findings provide insight into the development of functional foods or pharmaceuticals targeting GPR41 for the management of metabolic disorders. researchgate.netkyoto-u.ac.jp

Cognitive Function Improvement

Research suggests a potential role for derivatives of this compound in improving cognitive function. The metabolite 3-(4-hydroxy-3-methoxyphenyl)propanoic acid (HMPA) has been linked to cognitive benefits in several animal and human studies. researchgate.netnih.govdntb.gov.uakyoto-u.ac.jp One of the key areas of investigation is its effect on the pathogenesis of Alzheimer's disease. nih.gov

A primary hallmark of Alzheimer's is the aggregation of amyloid β-peptide (Aβ) into plaques in the brain. nih.gov In vitro studies using a thioflavin T (ThT) assay demonstrated that HMPA can inhibit both the initial nucleation and subsequent elongation phases of Aβ aggregation. nih.gov Electron microscopy further revealed that in the presence of HMPA, Aβ42 formed significantly shorter fibrils. nih.gov These findings suggest that HMPA may directly interfere with the amyloid cascade, indicating its potential as a lead compound for developing therapies aimed at modulating Aβ-related neurodegeneration. nih.gov

Effects on Muscle Function and Protein Catabolism

The microbial metabolite 3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA) has been investigated for its effects on muscle health and performance. researchgate.netmdpi.comnih.gov Studies in mice have shown that oral administration of HMPA for 14 days resulted in a significant enhancement of both absolute and relative grip strength. mdpi.comnih.gov

Furthermore, HMPA appears to play a role in mitigating protein breakdown associated with intense physical activity. researchgate.netmdpi.com In mice subjected to exhaustive exercise, a low dose of HMPA decreased the plasma level of blood urea (B33335) nitrogen, a marker of protein catabolism. mdpi.comnih.gov This protective effect may be linked to the inhibition of the ubiquitin-proteasome and autophagic lysosomal pathways during exhaustive exercise. mdpi.com Additionally, low-dose HMPA administration was found to increase the expression of Myf5, a myogenic regulatory factor, in sedentary mice, suggesting it may promote muscle development and regeneration. mdpi.comnih.gov These findings indicate that HMPA could be a promising agent for preserving muscle mass and improving muscle function. mdpi.com

| Parameter | Effect of HMPA Administration | Underlying Mechanism/Indicator | Source |

|---|---|---|---|

| Grip Strength | Significantly enhanced | Increased absolute and relative grip force | mdpi.comnih.gov |

| Protein Catabolism (Post-Exercise) | Inhibited/Reduced | Decreased plasma blood urea nitrogen levels | mdpi.comnih.gov |

| Muscle Development | Potentially promoted | Increased expression of Myf5 in sedentary mice | mdpi.comnih.gov |

| Oxidative Stress | Reduced | Decreased plasma reactive oxygen metabolites | nih.gov |

Bioconjugation and Material Science Applications

As a β-amino acid, this compound is a valuable building block in medicinal chemistry and material science. chemimpex.comchemimpex.com Its structure allows it to be incorporated into larger molecules through bioconjugation, a strategy used to enhance the therapeutic properties of bioactive compounds. nih.gov The conjugation of amino acids to other molecules, including heterocycles or existing drugs, can lead to hybrid molecules with improved efficacy, stability, or target specificity. nih.govmdpi.com For instance, coupling amino acids to other compounds has been shown to enhance antimicrobial and radical scavenging properties. nih.gov The presence of both an amino group and a carboxylic acid group makes this compound a versatile linker for creating more complex pharmaceutical compounds, potentially streamlining the drug discovery process. chemimpex.comchemimpex.com

Development of Biosensors and Drug Delivery Systems

The unique chemical structure of this compound makes it a promising candidate for the development of sophisticated biosensors and targeted drug delivery systems. As a derivative of a β-amino acid, it can be incorporated into polymer chains to create materials that are both biocompatible and functional. The presence of the amino and carboxylic acid groups allows for further chemical modifications, enabling the attachment of therapeutic agents or sensing molecules.

For biosensor development, polymers incorporating amino acid derivatives can serve as stable and biocompatible matrices for the immobilization of biorecognition elements like enzymes or antibodies. The functional groups of this compound could be used to covalently link these biological components to a sensor surface, enhancing the sensitivity and selectivity of the biosensor.

Incorporation into Polymer Matrices for Smart Materials

The concept of "smart materials" refers to materials that can respond to external stimuli, such as changes in temperature, pH, or light. Amino acid-derived polymers are at the forefront of the development of such materials for biomedical applications. rsc.orgresearchgate.net The incorporation of this compound into polymer matrices could impart these smart properties.

Polymers synthesized from β-amino acids can form materials with well-defined structures that are also biodegradable and biocompatible. nih.gov The stimuli-responsive nature of the amino and carboxyl groups would allow a polymer matrix containing this compound to alter its physical or chemical properties in response to environmental cues. researchgate.net For example, a hydrogel made from a polymer containing this compound could swell or shrink in response to pH changes, a behavior that is highly desirable for applications in tissue engineering and controlled-release systems.

The methoxyphenyl group can also play a role in the self-assembly of these polymer matrices, leading to the formation of nanoparticles, micelles, or hydrogels with specific nanostructures. These organized structures are crucial for the development of advanced materials for a range of biomedical applications, from regenerative medicine to diagnostics. The research into amino acid-derived stimuli-responsive polymers is a rapidly advancing field, with a focus on creating the next generation of smart biomaterials. rsc.orgresearchgate.net

Research Findings on Related Amino Acid-Based Polymers

As direct research data for this compound in these specific applications is limited, the following table summarizes findings for analogous amino acid-derived polymers to illustrate the potential.

| Polymer Type | Application Area | Key Research Finding |

| pH-Responsive Polypeptides | Drug Delivery | Demonstrated controlled release of encapsulated drugs in response to acidic pH, mimicking tumor microenvironments. nih.gov |

| β-Amino Acid Polymers | Cell Adhesion | Developed synthetic β-amino acid polymers that promote cell adhesion, offering an alternative to natural peptides for tissue engineering. nih.gov |

| Stimuli-Responsive Amino Acid Polymers | Smart Materials | Synthesized polymers that respond to multiple stimuli (e.g., pH, temperature), enabling the creation of highly adaptable "smart" hydrogels. rsc.orgresearchgate.net |

| Poly(amino acid)s | Gene Delivery | Used as carriers for nucleic acids, protecting them from degradation and facilitating their entry into cells for gene therapy applications. researchgate.net |

Advanced Research Directions and Future Perspectives

Targeted Drug Delivery Systems

The development of targeted drug delivery systems aims to enhance the therapeutic efficacy of drugs while minimizing off-target side effects. While direct research on the use of 3-Amino-3-(3-methoxyphenyl)propanoic acid in such systems is not extensively documented, its properties as a β-amino acid suggest significant potential. β-amino acids can be incorporated into peptides or polymers to create drug conjugates and nanoparticles. nih.gov These systems can be designed to selectively target specific tissues or cells. google.com

The incorporation of this compound into peptide-drug conjugates (PDCs) could improve the stability and pharmacokinetic profile of the therapeutic agent. mdpi.com The methoxyphenyl group may also influence the molecule's interaction with biological membranes, potentially enhancing cellular uptake. Future research could explore the synthesis of PDCs where this compound acts as a linker or part of the peptide backbone, conjugated to a potent drug molecule for targeted delivery to cancer cells or other pathological sites. mdpi.com